![molecular formula C16H25N3O6S2 B2544078 4-((2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide CAS No. 2034375-89-6](/img/structure/B2544078.png)

4-((2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

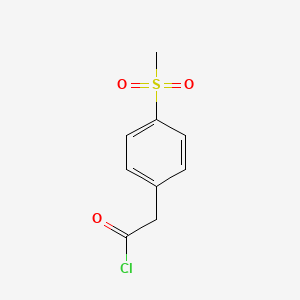

The compound is a sulfonamide derivative, which is a functional group that is often found in various pharmaceutical drugs. Sulfonamides have a wide range of medicinal properties including antibiotic, antidiabetic, diuretic, and antithyroid activity .

Molecular Structure Analysis

The compound contains a 2,3-dihydrobenzo[b][1,4]dioxine ring, which is a type of benzodioxine. Benzodioxines are often used as building blocks in organic synthesis and can be found in various natural products and pharmaceuticals .Wissenschaftliche Forschungsanwendungen

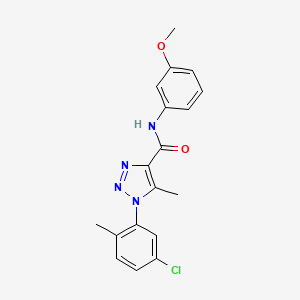

Degradation of Sulfonamides in the Environment

Sulfonamide antibiotics, due to their persistence in the environment, can contribute to antibiotic resistance. A study on Microbacterium sp. strain BR1 identified a unique degradation pathway for sulfamethoxazole and other sulfonamides, involving ipso-hydroxylation followed by fragmentation, which leads to the elimination of these compounds from the environment (Ricken et al., 2013).

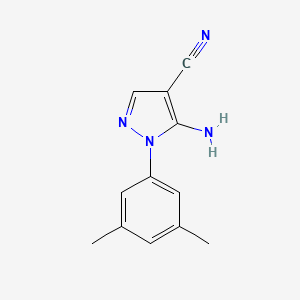

Sulfonamide as a Functional Group in Drug Design

The sulfonamide group is crucial in medicinal chemistry, featured in many drugs for its ability to mimic the natural substrate in bacterial enzymes, thus inhibiting their function. Despite historical associations with hypersensitivity, current understanding distinguishes sulfonamide antibiotics' adverse effects from those of other sulfonamide-containing drugs, underscoring the group's versatility and safety in drug design (Kalgutkar et al., 2010).

Pharmacological Evaluations of Sulfonamides

Research on sulfonamides has led to the development of compounds with potential as enzyme inhibitors. For instance, ethylated sulfonamides with a 1,4-benzodioxane moiety have shown inhibitory activities against enzymes such as acetylcholinesterase and lipoxygenase, as well as antibacterial properties. These studies highlight the therapeutic potential of sulfonamide derivatives in treating various diseases and conditions (Irshad et al., 2016).

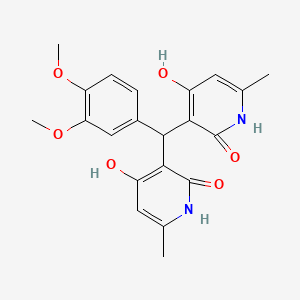

Antifungal and Cytotoxic Properties

Novel N-substituted sulfonamides derived from 4-hydroxycoumarin have demonstrated significant antibacterial and antifungal activities, alongside potent cytotoxic properties against specific cell lines, suggesting their potential in developing new antimicrobial and anticancer therapies (Chohan et al., 2006).

Folate Metabolism in Malaria

Sulfonamide compounds disrupt folate metabolism in malaria parasites, offering a pathway for therapeutic intervention. By inhibiting key enzymes involved in folate synthesis, sulfonamides prevent the parasite from synthesizing necessary nucleic acids, highlighting their role in antimalarial drug development (Ferone, 1977).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonylamino)methyl]-N,N-dimethylpiperidine-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3O6S2/c1-18(2)27(22,23)19-7-5-13(6-8-19)12-17-26(20,21)14-3-4-15-16(11-14)25-10-9-24-15/h3-4,11,13,17H,5-10,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDVVOKMEROQASI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)N1CCC(CC1)CNS(=O)(=O)C2=CC3=C(C=C2)OCCO3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N3O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(1-ethylbenzimidazol-2-yl)ethyl]-4-fluorobenzamide](/img/structure/B2543995.png)

![3-(1,3-benzodioxol-5-ylmethyl)-1-(naphthalen-1-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![(E)-1-[3-(3-methoxyphenyl)-2,1-benzisoxazol-5-yl]-3-(4-methylphenyl)-2-propen-1-one](/img/structure/B2544000.png)

![5-[(4Z)-4-benzylidene-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]-2-chlorobenzoic acid](/img/structure/B2544005.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-7-(furan-2-yl)-1,4-thiazepane-4-carboxamide](/img/structure/B2544007.png)

![1-(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(ethylsulfonyl)phenyl)ethanone](/img/structure/B2544010.png)

![N-(benzo[d]thiazol-2-yl)-2-((3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2544011.png)

![1-(4-ethoxyphenyl)-3-(3-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2544017.png)

![4-{(5E)-5-[3-(3-carboxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid](/img/structure/B2544018.png)